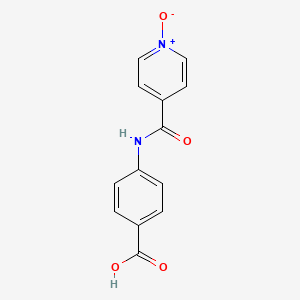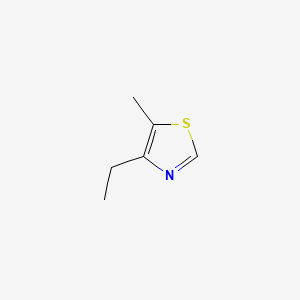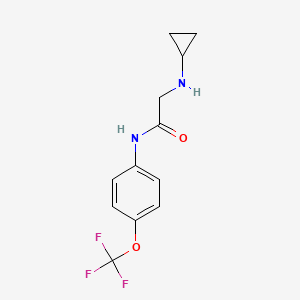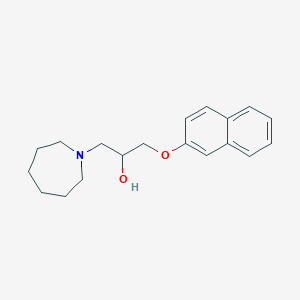
2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- is a chemical compound that belongs to the class of naphthalenols. This compound is characterized by the presence of an amino group at the 7th position, a fluorine atom at the 3rd position, and a tetrahydro structure at the 5th, 6th, 7th, and 8th positions of the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-naphthol as the starting material.
Amination: The amino group is introduced at the 7th position through a nucleophilic substitution reaction using an appropriate amine.
Hydrogenation: The tetrahydro structure is formed by hydrogenating the naphthalene ring using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- include:
2-Naphthalenol, 5,6,7,8-tetrahydro-: Lacks the amino and fluoro groups, making it less reactive in certain chemical reactions.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Contains an amino group but lacks the fluoro group, resulting in different chemical properties.
2-Naphthalenol, 3-fluoro-5,6,7,8-tetrahydro-: Similar structure but lacks the amino group, affecting its reactivity and applications.
The presence of both amino and fluoro groups in 2-Naphthalenol, 7-amino-3-fluoro-5,6,7,8-tetrahydro- makes it unique and versatile for various applications.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
7-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12FNO/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h4-5,8,13H,1-3,12H2 |
InChI Key |
RHBDOTOHKIWFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124510.png)

![4-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B12124522.png)

![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12124540.png)
![Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B12124545.png)

![3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12124559.png)


![4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12124570.png)

